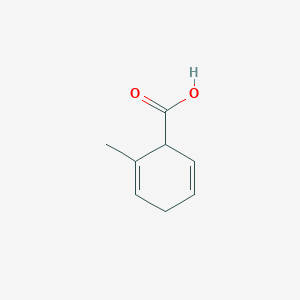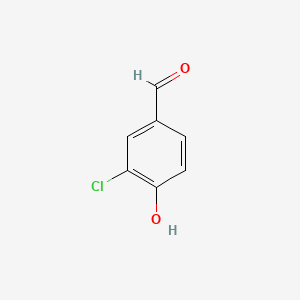
3-Chloro-4-hydroxybenzaldehyde
概要
説明
3-Chloro-4-hydroxybenzaldehyde (3-Cl-4-OH-BzA) is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and is used in the synthesis of a variety of dyes, fragrances, and drugs. It is a colorless crystalline solid with a melting point of 84-86°C, and is soluble in most organic solvents. 3-Cl-4-OH-BzA is also a key intermediate in the synthesis of the antifungal drug caspofungin.
科学的研究の応用
Organic Synthesis
3-Chloro-4-hydroxybenzaldehyde: is a valuable building block in organic synthesis. It serves as a precursor for synthesizing various complex molecules due to its reactive aldehyde group and the presence of a chloro substituent. Researchers utilize it to construct heterocyclic compounds that have potential pharmacological activities .
Pharmaceutical Research
In pharmaceutical research, this compound is used to develop new drugs. Its structure is key in the synthesis of certain antidepressants and antipsychotic medications. The hydroxy group can undergo further chemical transformations, leading to a wide range of derivatives with potential therapeutic effects .
Material Science
The chloro and hydroxy groups of 3-Chloro-4-hydroxybenzaldehyde make it suitable for modifying the surface properties of materials. It can be used to introduce functional groups onto polymers, enhancing their interaction with other substances and improving their mechanical properties .
Analytical Chemistry
This compound finds applications in analytical chemistry as a reagent for detecting certain metal ions. Its ability to form complexes with metals can be exploited in colorimetric assays, where a change in color indicates the presence of a specific ion .
Agrochemical Research
In agrochemical research, 3-Chloro-4-hydroxybenzaldehyde is explored for developing new pesticides and herbicides. Its chemical structure allows for the creation of compounds that can disrupt the growth of weeds or pests without harming crops .
Dye and Pigment Industry
The compound is also used in the dye and pigment industry. It can act as an intermediate in the synthesis of dyes that are used in textiles, inks, and coatings. The presence of functional groups enables the formation of stable and vibrant colors .
Cosmetic Industry
In the cosmetic industry, derivatives of 3-Chloro-4-hydroxybenzaldehyde are investigated for use in skincare products. They may possess antioxidant properties or serve as intermediates in synthesizing compounds that protect the skin from UV radiation .
Environmental Science
Lastly, in environmental science, this compound’s derivatives are studied for their ability to degrade pollutants. They could be used in the development of novel catalysts that help in breaking down toxic substances in the environment .
作用機序
Mode of Action
3-Chloro-4-hydroxybenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions . The oxygen atom in the hydroxyl group and the nitrogen atom in biological molecules can act as nucleophiles . They can react with the electrophilic carbonyl carbon of the aldehyde group in 3-Chloro-4-hydroxybenzaldehyde . This reaction can lead to the formation of various adducts, which can alter the function of the target molecules .
Biochemical Pathways
For instance, if it reacts with enzymes, it could inhibit their activity and disrupt the biochemical pathways they are involved in .
Pharmacokinetics
Its molecular weight (15657 g/mol ) suggests that it could potentially be absorbed in the body
Result of Action
The molecular and cellular effects of 3-Chloro-4-hydroxybenzaldehyde’s action would depend on the specific biological molecules it interacts with. If it forms adducts with critical proteins or nucleic acids, it could potentially disrupt their normal function and lead to cellular dysfunction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3-Chloro-4-hydroxybenzaldehyde. For instance, a lower pH could potentially increase the reactivity of the aldehyde group, enhancing its ability to form adducts .
特性
IUPAC Name |
3-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSOCYWCRMXQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178896 | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxybenzaldehyde | |
CAS RN |
2420-16-8 | |
| Record name | 3-Chloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-4-HYDROXYBENZALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 3-Chloro-4-hydroxybenzaldehyde?
A1: 3-Chloro-4-hydroxybenzaldehyde is an aromatic aldehyde with a chlorine atom at the 3rd position and a hydroxyl group at the 4th position of the benzaldehyde ring. While a specific molecular weight wasn't provided in the abstracts, its molecular formula is C7H5ClO2 [, ]. Spectroscopic data, including FTIR, Raman, 1H-NMR, and 13C-NMR, have been used to confirm its structure and study its vibrational modes [, , ].
Q2: How does the structure of 3-Chloro-4-hydroxybenzaldehyde relate to its potential for use in drug development?
A2: Research suggests that 3-Chloro-4-hydroxybenzaldehyde can be used as a starting material to synthesize more complex molecules with potential biological activity [, ]. Specifically, it serves as a building block for creating curcumin analogs, which are being investigated for their potential therapeutic benefits []. Additionally, it has been used in the development of pro-soft drug modulators of sphingosine-1-phosphate receptor 1 (S1PR1), which are being explored for the treatment of inflammatory skin diseases [].
Q3: How do structural modifications to 3-Chloro-4-hydroxybenzaldehyde affect its activity as a S1PR1 modulator?
A3: Research focusing on S1PR1 modulation shows that substituting different groups on the benzene ring of 3-Chloro-4-hydroxybenzaldehyde can significantly impact its activity, aqueous solubility, and metabolic stability []. For example, adding a trifluoromethyl group led to low aqueous solubility, while incorporating a 2-phenol group improved solubility but decreased potency []. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates based on 3-Chloro-4-hydroxybenzaldehyde.
Q4: Has 3-Chloro-4-hydroxybenzaldehyde been found to undergo any interesting transformations in the environment?
A4: Research on anaerobic bacteria cultures suggests that 3-Chloro-4-hydroxybenzaldehyde can undergo both oxidation and reduction reactions []. These transformations can lead to the formation of the corresponding carboxylic acid and benzyl alcohol []. Interestingly, some bacterial consortia can further dehalogenate 3-Chloro-4-hydroxybenzaldehyde, ultimately yielding 4-hydroxybenzoic acid and phenol []. These findings provide insights into the potential environmental fate of this compound.
Q5: Are there computational chemistry studies related to 3-Chloro-4-hydroxybenzaldehyde?
A5: Yes, computational studies employing methods like Restricted Hartree-Fock (RHF) and Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation (B3LYP) have been conducted on 3-Chloro-4-hydroxybenzaldehyde []. These calculations have been used to predict molecular properties like electronic ground state energy, equilibrium structure, vibrational frequencies, and force constants, helping researchers understand its physicochemical properties [].
Q6: Is there any research on the cytotoxicity of compounds derived from 3-Chloro-4-hydroxybenzaldehyde?
A6: Research has investigated the cytotoxicity of 3-carbethoxy-4(3’-chloro-4’-hydroxy)phenyl-but-3-en-2-one, a derivative of 3-Chloro-4-hydroxybenzaldehyde, against cancer cells with mutant p53 []. This compound exhibited antiproliferative activity against WiDr cells (a colon cancer cell line), even surpassing the efficacy of 5-fluorouracil (5’-FU), a standard chemotherapy drug []. The study suggests that this derivative might reactivate p53 pathways, leading to apoptosis and cell cycle arrest in cancer cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

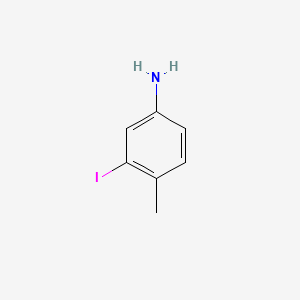
![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)


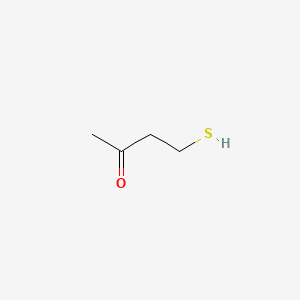
![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)





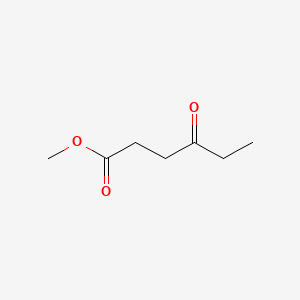
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
